
Dihydrobromure de N-(2-bromoéthyl)-1,3-propanediamine
Vue d'ensemble
Description
N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. It is known for its reactivity due to the presence of bromine atoms, which makes it a valuable intermediate in the synthesis of more complex molecules.
Applications De Recherche Scientifique
N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Safety and Hazards
“N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide typically involves the reaction of 1,3-propanediamine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with hydrobromic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve mild heating and the use of polar solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and secondary amines.
Oxidation Reactions: Products include corresponding alcohols or carboxylic acids.
Reduction Reactions: Products include primary amines or alcohols.
Comparaison Avec Des Composés Similaires
- 2-Bromoethylamine hydrobromide
- 3-Bromopropylamine hydrobromide
- 2-Chloroethylamine hydrochloride
Comparison: N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide is unique due to its specific structure, which allows for the formation of a variety of derivatives through substitution and cyclization reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and potential for the development of novel bioactive molecules .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide involves the reaction of 1,3-propanediamine with 2-bromoethanol in the presence of hydrobromic acid to form the desired product.", "Starting Materials": [ "1,3-propanediamine", "2-bromoethanol", "hydrobromic acid" ], "Reaction": [ "Add 1,3-propanediamine to a reaction flask", "Add 2-bromoethanol to the reaction flask", "Add hydrobromic acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold water and dry under vacuum", "Recrystallize the solid from ethanol to obtain N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide" ] } | |
Numéro CAS |
23545-42-8 |
Formule moléculaire |
C5H14Br2N2 |
Poids moléculaire |
261.99 g/mol |
Nom IUPAC |
N'-(2-bromoethyl)propane-1,3-diamine;hydrobromide |
InChI |
InChI=1S/C5H13BrN2.BrH/c6-2-5-8-4-1-3-7;/h8H,1-5,7H2;1H |
Clé InChI |
POANSIVBBLUJFG-UHFFFAOYSA-N |
SMILES |
C(CN)CNCCBr.Br.Br |
SMILES canonique |
C(CN)CNCCBr.Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide in the synthesis of S-2-(ω-aminoalkylamino) ethyl dihydrogen phosphorothioates?
A1: N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide serves as a crucial intermediate in the synthesis of S-2-(ω-aminoalkylamino) ethyl dihydrogen phosphorothioates. These phosphorothioates are considered potential chemical radioprotectants [, ]. The dihydrobromide compound reacts with sodium thiophosphate in dimethylformamide (DMF) to yield the desired phosphorothioates.
Q2: Can you describe a synthesis route for N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide?
A2: Two methods are described in the research:
- Method 1 [, ]: This approach involves reacting 1,3-diaminopropane with 2-chloroethanol to obtain 2-(3-aminopropylamino) ethanol. This intermediate then undergoes a Cortese treatment to yield N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide.
- Method 2 []: N-(2-ethoxyl)-1,3-propanediamine is reacted with hydrobromic acid in a two-step process. The product is then isolated and purified to obtain N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide.
Q3: What are the advantages of the described synthesis methods for N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide compared to previous methods?
A3: While the provided research highlights the use of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide, it does not delve into comparisons with prior synthesis methods for this specific compound. The papers focus on the overall synthesis of S-2-(ω-aminoalkylamino) ethyl dihydrogen phosphorothioates and emphasize the advantages of their chosen routes in achieving higher yields and shorter reaction times [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


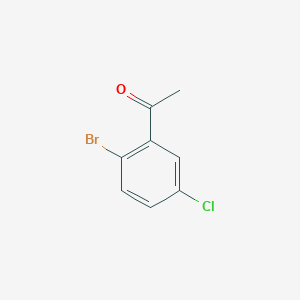

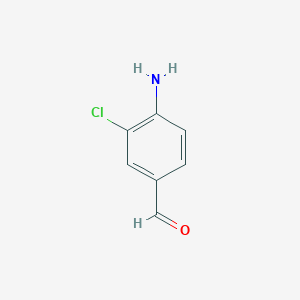
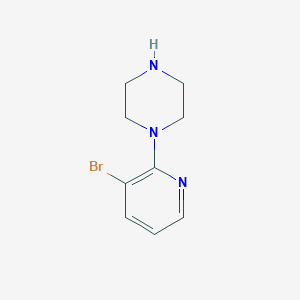
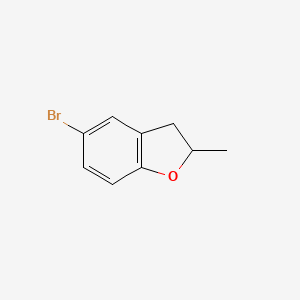

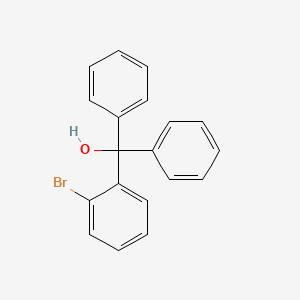
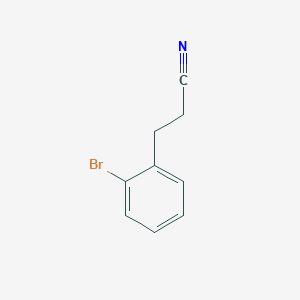

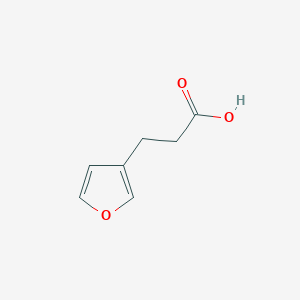
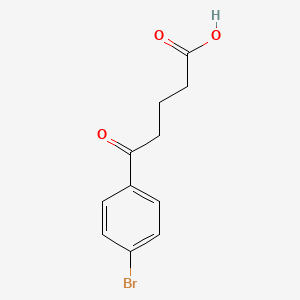

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)

